![molecular formula C16H20N2O4 B2366664 1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea CAS No. 2097914-43-5](/img/structure/B2366664.png)

1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

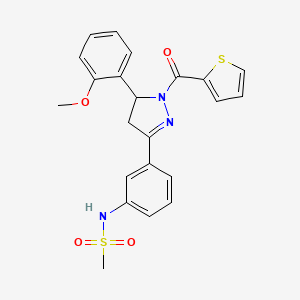

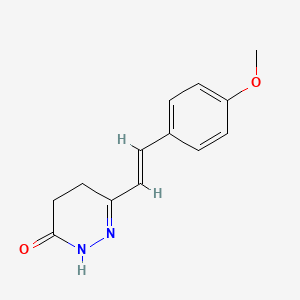

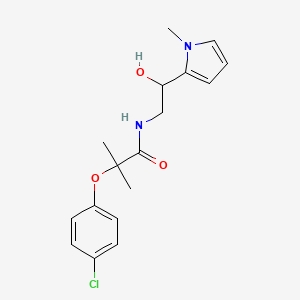

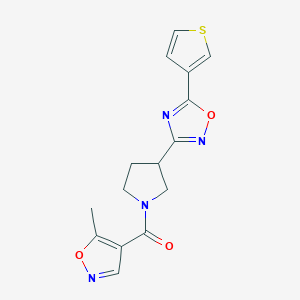

The compound “1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a phenyl group (a ring of six carbon atoms, also known as a benzene ring), a hydroxyethyl group (an ethyl group with a hydroxyl (-OH) substituent), and a methoxyethyl group (an ethyl group with a methoxy (-OCH3) substituent). The molecule is a urea derivative, containing a carbonyl group (C=O) adjacent to two amine groups (-NH2) .

Scientific Research Applications

Synthesis and Biological Activities

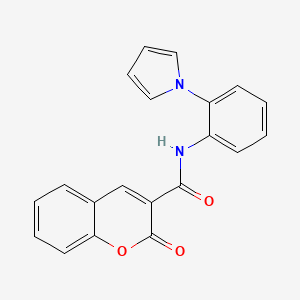

A study by Ohemeng et al. (1994) highlights the synthesis of 2-substituted benzofuran hydroxyamic acids as rigid analogs of simple phenyl hydroxamates. These compounds were evaluated for their in vitro and in vivo 5-lipoxygenase activity, showing potent inhibitory effects. The study suggests that modifications to the acyl group, including the addition of small polar substituents like methoxymethylene, hydroxymethylene, and amino (urea) groups, led to enhanced oral activity, demonstrating the significance of structural modifications in biological activities (Ohemeng et al., 1994).

Anion Tuning of Gelation Properties

Research by Lloyd and Steed (2011) on "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" explored the impact of anions on the gelation properties of low molecular weight hydrogelators. This study underscores the ability to tune the physical properties of gels through the identity of anions, which may open avenues for the application of similar compounds in material science, specifically in the creation of responsive or functional gels (Lloyd & Steed, 2011).

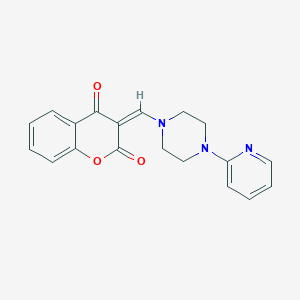

Inhibitors of Protein Kinases

Pireddu et al. (2012) discovered potent inhibitors of Rho-associated protein kinases (ROCK1 and 2) within a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. The study highlights the importance of structural elements in determining the potency of inhibitors, suggesting potential therapeutic applications for compounds with similar structural frameworks in the treatment of diseases where ROCK1 and ROCK2 are implicated (Pireddu et al., 2012).

Antagonizing Adipogenic Differentiation

A novel Danshen methoxybenzo[b]furan derivative was studied by Sung et al. (2010) for its ability to inhibit adipocyte differentiation and the induction of adipokines visfatin and resistin in 3T3-L1 adipocytes. The compound, showcasing a methoxybenzo[b]furan structure, exhibited potent activity in down-regulating key adipogenic differentiation markers, presenting a potential application in combating obesity and related metabolic disorders (Sung et al., 2010).

properties

IUPAC Name |

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4/c1-21-10-8-17-16(20)18-11-14(19)12-4-6-13(7-5-12)15-3-2-9-22-15/h2-7,9,14,19H,8,10-11H2,1H3,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUIVQNRARLUPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2366601.png)